REACTION_CXSMILES
|
[N+](C1C=CC(S([N:13]2[C:17]3([CH2:22][CH2:21][O:20][CH2:19][CH2:18]3)[CH2:16][CH2:15][CH:14]2[C:23]([O:25][CH2:26][CH3:27])=[O:24])(=O)=O)=CC=1)([O-])=O.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1.C1(S)C=CC=CC=1>C(#N)C>[NH:13]1[C:17]2([CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[CH2:16][CH2:15][CH:14]1[C:23]([O:25][CH2:26][CH3:27])=[O:24] |f:1.2.3|
|
Name
|
ethyl 1-[(4-nitrophenyl)sulfonyl]-8-oxa-1-azaspiro[4.5]decane-2-carboxylate
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1C(CCC12CCOCC2)C(=O)OCC
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 0.1 N HCl
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with EtOAc
|
Type
|
ADDITION
|
Details
|
The aqueous layer was treated with solid potassium carbonate until the solution
|
Type
|
CUSTOM
|
Details
|
gave blue pH paper
|
Type
|
EXTRACTION
|
Details
|
It was extracted with 15% isopropanol/dichloromethane (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCC12CCOCC2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |